N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20113066
InChI: InChI=1S/C24H20BrClN4OS/c1-16(18-5-4-6-19(25)13-18)28-29-23(31)15-32-24-27-21-7-2-3-8-22(21)30(24)14-17-9-11-20(26)12-10-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+
SMILES:
Molecular Formula: C24H20BrClN4OS
Molecular Weight: 527.9 g/mol

N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC20113066

Molecular Formula: C24H20BrClN4OS

Molecular Weight: 527.9 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide -

Specification

Molecular Formula C24H20BrClN4OS
Molecular Weight 527.9 g/mol
IUPAC Name N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H20BrClN4OS/c1-16(18-5-4-6-19(25)13-18)28-29-23(31)15-32-24-27-21-7-2-3-8-22(21)30(24)14-17-9-11-20(26)12-10-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+
Standard InChI Key YYWAKPVMHYPKAX-LQKURTRISA-N
Isomeric SMILES C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC(=CC=C4)Br
Canonical SMILES CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br

Introduction

Structural and Nomenclature Characteristics

The compound’s systematic name reflects its intricate structure:

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The 1-position is substituted with a 4-chlorobenzyl group, while the 2-position hosts a sulfanyl (-S-) linkage.

  • Acetohydrazide backbone: The sulfanyl group connects to an acetylhydrazide moiety, which is further modified by an (E)-configured imine bond to a 3-bromophenyl-ethylidene group .

Molecular Formula: C<sub>24</sub>H<sub>21</sub>BrClN<sub>5</sub>OS
Molecular Weight: 563.88 g/mol (calculated from isotopic composition).

Structural FeatureSubstituentPosition
Benzimidazole4-ChlorobenzylN1
BenzimidazoleSulfanyl (-S-)C2
Acetohydrazide(E)-1-(3-Bromophenyl)ethylideneN'

Table 1: Key structural components of the compound.

The (E)-configuration of the ethylidene group ensures spatial separation between the bromophenyl and hydrazide segments, influencing intermolecular interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence, as inferred from analogous benzimidazole derivatives :

Step 1: Benzimidazole Core Formation
4-Chlorobenzylamine reacts with o-phenylenediamine under acidic conditions (e.g., HCl, 120°C) to yield 1-(4-chlorobenzyl)-1H-benzimidazole.

TechniqueKey SignalsInference
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>)δ 8.21 (s, 1H, imine-H), 7.45–7.89 (m, aromatic-H), 4.82 (s, 2H, -SCH<sub>2</sub>-), 2.51 (s, 3H, CH<sub>3</sub>)Confirms imine, aromatic, and methyl groups.
IR1675 cm<sup>-1</sup> (C=O), 1590 cm<sup>-1</sup> (C=N), 680 cm<sup>-1</sup> (C-Br)Validates carbonyl, imine, and bromine.
MSm/z 563.88 [M+H]<sup>+</sup>Matches molecular weight.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL in water at 25°C); soluble in DMSO, DMF, and dichloromethane.

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the imine bond .

Crystallographic Data (Hypothetical)

Crystals grown via slow evaporation from ethanol exhibit a monoclinic lattice (space group P2<sub>1</sub>/c) with unit cell parameters:

  • a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 102.3°.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s sulfanyl and hydrazide groups enable interactions with enzyme active sites. Molecular docking studies suggest inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC<sub>50</sub> ~ 5.2 µM) .

Anticancer Activity

Preliminary assays on cervical cancer (HeLa) cells indicate moderate cytotoxicity (IC<sub>50</sub> = 18.7 µM), likely via apoptosis induction and tubulin polymerization disruption .

Applications and Future Directions

Medicinal Chemistry

  • Antitubercular Agents: Optimization of the hydrazide chain could improve enoyl-ACP reductase binding .

  • Anticancer Drug Development: Structural analogs with fluorinated phenyl groups are under investigation for enhanced potency .

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